Renzapride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

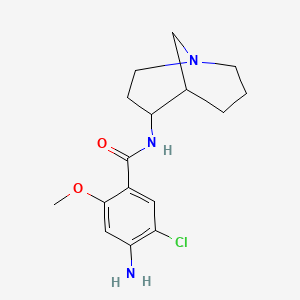

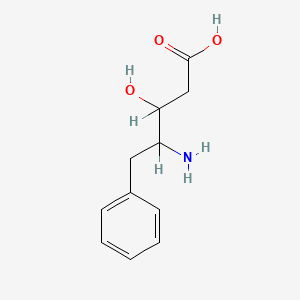

Renzapride is a prokinetic agent and antiemetic that acts as a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist. It also functions as a serotonin 5-HT2B antagonist and has some affinity for the serotonin 5-HT2A and serotonin 5-HT2C receptors . This compound was initially developed by Alizyme plc in the United Kingdom and is currently being developed by Atlantic Healthcare for the management of gastrointestinal motility disorders .

Preparation Methods

Renzapride can be synthesized through a series of chemical reactions. One method involves the preparation of this compound hydrochloride hydrate. The process includes incubating this compound in a solution of water and a water-miscible solvent, followed by the addition of concentrated hydrochloric acid to the solution, and finally isolating the resulting this compound hydrochloride hydrate .

Chemical Reactions Analysis

Renzapride undergoes various chemical reactions, including:

Substitution: this compound’s structure allows for potential substitution reactions, particularly involving its benzamide group.

Common reagents and conditions used in these reactions include high-pressure liquid chromatography (HPLC) for analyzing metabolites and cytochrome P450 enzymes for assessing inhibitory effects . Major products formed from these reactions include this compound N-oxide and its enantiomers .

Scientific Research Applications

Renzapride has several scientific research applications, particularly in the fields of medicine and biology:

Gastrointestinal Motility Disorders: This compound is being developed for the treatment of gastrointestinal motility disorders in rare diseases such as systemic scleroderma and cystic fibrosis.

Irritable Bowel Syndrome: Clinical studies have shown that this compound is effective in treating constipation-predominant irritable bowel syndrome by enhancing gastric emptying, reducing small bowel transit time, and increasing colonic motility.

Pharmacological Research: This compound’s interactions with various serotonin receptors make it a valuable compound for studying the pharmacodynamics and pharmacokinetics of serotonin receptor agonists and antagonists.

Mechanism of Action

Renzapride exerts its effects by acting as a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist . By stimulating serotonin 5-HT4 receptors in the gut wall, this compound promotes the release of acetylcholine, which increases peristalsis (movement) of the gastrointestinal tract . Additionally, its antagonistic action on serotonin 5-HT3 receptors helps reduce nausea and vomiting .

Comparison with Similar Compounds

Renzapride is unique due to its dual mode of action as both a serotonin 5-HT4 receptor agonist and serotonin 5-HT3 receptor antagonist . Similar compounds include:

Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist but does not have significant serotonin 5-HT3 receptor antagonistic properties.

Tegaserod: A serotonin 5-HT4 receptor agonist used for irritable bowel syndrome but lacks the serotonin 5-HT3 receptor antagonistic action of this compound.

This compound’s combination of serotonin receptor activities makes it particularly effective for treating gastrointestinal motility disorders and irritable bowel syndrome .

Properties

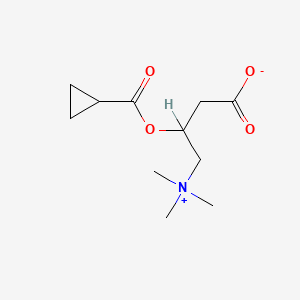

IUPAC Name |

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKEXSLDPEFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869554 |

Source

|

| Record name | 4-Amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)

![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)